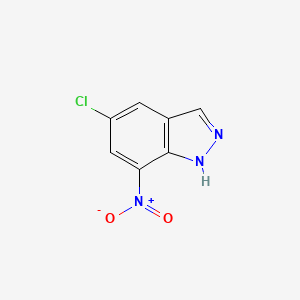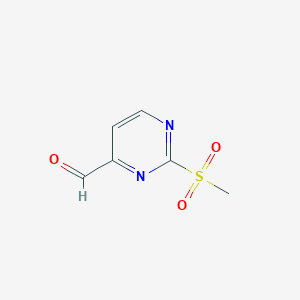
4-(4-Brompyrimidin-2-yl)morpholin
Übersicht
Beschreibung
“4-(4-Bromopyrimidin-2-yl)morpholine” is a chemical compound that belongs to the group of pyrimidine derivatives. It has a CAS Number of 663194-10-3 and a molecular weight of 244.09 .
Molecular Structure Analysis
The molecular formula of “4-(4-Bromopyrimidin-2-yl)morpholine” is C8H10BrN3O . The InChI code is 1S/C8H10BrN3O/c9-7-1-2-10-8(11-7)12-3-5-13-6-4-12/h1-2H,3-6H2 .Physical And Chemical Properties Analysis
“4-(4-Bromopyrimidin-2-yl)morpholine” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthese neuartiger organischer Verbindungen
4-(4-Brompyrimidin-2-yl)morpholin: dient als vielseitiger Baustein in der organischen Synthese. Es wird verwendet, um neuartige Verbindungen mit potenziellen therapeutischen Eigenschaften zu synthetisieren. So kann es beispielsweise zur Synthese von Benzo[1,4]diazepin-2-on-Derivaten verwendet werden, die bekanntermaßen als Endothelin-Rezeptor-Antagonisten wirken .
Computergestützte Chemiemodellierung
Die strukturellen Merkmale von this compound machen es zu einem interessanten Kandidaten für computergestützte chemische Studien. Es kann in der Molekülmodellierung verwendet werden, um das Verhalten neuer Verbindungen vorherzusagen und ihre Wechselwirkungen auf atomarer Ebene zu verstehen.
Jede Anwendung nutzt die einzigartige chemische Struktur von This compound, das einen Morpholinring enthält, der an eine Brompyrimidinylgruppe gebunden ist. Diese Struktur bietet mehrere Punkte für die Funktionalisierung, was es zu einem wertvollen Werkzeug in verschiedenen Bereichen der wissenschaftlichen Forschung macht. Die CAS-Nummer der Verbindung lautet 663194-10-3, und ihre Molekülmasse beträgt 244,09 . Es wird typischerweise unter einer inerten Atmosphäre bei 2-8 °C gelagert, um seine Stabilität und Reinheit zu erhalten .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(4-bromopyrimidin-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O/c9-7-1-2-10-8(11-7)12-3-5-13-6-4-12/h1-2H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLAJWPBZJNJDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671670 | |
| Record name | 4-(4-Bromopyrimidin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
663194-10-3 | |
| Record name | 4-(4-Bromopyrimidin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl N-[(3S,4S)-1-[2-[[(3R,4R)-1-benzyl-4-[[2-[(3S,4S)-3,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]acetyl]amino]pyrrolidin-3-yl]amino]-2-oxoethyl]-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-3-yl]carbamate](/img/structure/B1371893.png)



![4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1371899.png)
![4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1371900.png)
![6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1371901.png)



![{1-[(3-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1371910.png)



